molecular formula C26H25NO5 B13070923 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-methoxy-4-methylphenyl)propanoic acid

2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-methoxy-4-methylphenyl)propanoic acid

Cat. No.: B13070923
M. Wt: 431.5 g/mol
InChI Key: SVWDGESJFLRLLA-UHFFFAOYSA-N
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Description

2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-methoxy-4-methylphenyl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-methoxy-4-methylphenyl)propanoic acid typically involves the following steps:

    Fmoc Protection: The amino group of the target molecule is protected using the Fmoc group. This is usually achieved by reacting the amino compound with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as triethylamine.

    Coupling Reaction: The protected amino acid is then coupled with 3-methoxy-4-methylphenylpropanoic acid using coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would involve large-scale synthesis using automated peptide synthesizers. These machines can handle multiple steps of the synthesis process, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Substitution reactions can occur at the aromatic ring, where electrophilic aromatic substitution can introduce various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: Alcohols are typically formed.

    Substitution: Various substituted aromatic compounds can be produced.

Scientific Research Applications

Chemistry

In chemistry, this compound is used in peptide synthesis as a protecting group for amino acids. It helps in the stepwise construction of peptides by preventing unwanted side reactions.

Biology

In biological research, peptides synthesized using this compound can be used to study protein interactions, enzyme functions, and cellular processes.

Medicine

In medicine, peptides synthesized with this compound can be used in drug development, particularly in the design of peptide-based therapeutics.

Industry

In the industrial sector, this compound is used in the production of synthetic peptides for various applications, including cosmetics and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-methoxy-4-methylphenyl)propanoic acid involves the protection of amino groups during chemical reactions. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further reactions.

Comparison with Similar Compounds

Similar Compounds

    Boc (tert-butyloxycarbonyl) protected compounds: These compounds also serve as protecting groups for amino acids but are removed under different conditions.

    Cbz (carbobenzyloxy) protected compounds: Another class of protecting groups used in peptide synthesis.

Uniqueness

The uniqueness of 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-methoxy-4-methylphenyl)propanoic acid lies in its stability and ease of removal, making it a preferred choice in peptide synthesis.

Properties

Molecular Formula

C26H25NO5

Molecular Weight

431.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methoxy-4-methylphenyl)propanoic acid

InChI

InChI=1S/C26H25NO5/c1-16-11-12-17(14-24(16)31-2)13-23(25(28)29)27-26(30)32-15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-12,14,22-23H,13,15H2,1-2H3,(H,27,30)(H,28,29)

InChI Key

SVWDGESJFLRLLA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC

Origin of Product

United States

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